2,5,5-Trimethyl-1-hexene

Physical Organic Chemistry Distillation Purification

2,5,5-Trimethyl-1-hexene (CAS 62185-56-2) is a branched C9 alpha-olefin (nonene isomer) with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. It is distinguished from standard linear 1-nonene (CAS 124-11-8) by a gem-dimethyl substitution at the C5 position, which induces unique steric and electronic properties that critically influence its boiling point, density, and reactivity in fundamental chemical processes like electrophilic addition and radical cyclization.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 62185-56-2
Cat. No. B13938241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,5-Trimethyl-1-hexene
CAS62185-56-2
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC(=C)CCC(C)(C)C
InChIInChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3
InChIKeyGBQMYJAPIDGHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,5-Trimethyl-1-hexene (CAS 62185-56-2): Procurement & Characterization Guide for Research and Industrial Use


2,5,5-Trimethyl-1-hexene (CAS 62185-56-2) is a branched C9 alpha-olefin (nonene isomer) with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol [1]. It is distinguished from standard linear 1-nonene (CAS 124-11-8) by a gem-dimethyl substitution at the C5 position, which induces unique steric and electronic properties that critically influence its boiling point, density, and reactivity in fundamental chemical processes like electrophilic addition and radical cyclization .

Why 1-Nonene or 2,4,4-Trimethyl-1-pentene Cannot Simply Replace 2,5,5-Trimethyl-1-hexene


Generic substitution with common linear 1-nonene or even other branched olefins like 2,4,4-Trimethyl-1-pentene (diisobutylene) is not chemically viable due to the distinct regiochemical and steric outcomes determined by the substrate structure. The 'gem-dimethyl effect' at C5 and the 5,5-disubstitution pattern in 2,5,5-Trimethyl-1-hexene specifically accelerates cyclization pathways and alters product distributions in radical reactions, as demonstrated by Della and Smith [1]. This compound acts as a vital comparative substrate for probing the fundamental steric and stereoelectronic control of radical cyclization regioselectivity, a role that less sterically demanding analogs cannot fulfill. A user requiring the specific product mixtures reported for this substrate will not achieve the same yields or isomer ratios with a linear 1-nonene or an isomer with a different branching architecture.

Quantitative Differentiation of 2,5,5-Trimethyl-1-hexene from Linear and Other Branched Nonene Isomers


Boiling Point Reduction vs. Linear 1-Nonene: A Downstream Processing Advantage

Branching at the C5 position in 2,5,5-trimethyl-1-hexene significantly lowers the boiling point compared to linear 1-nonene. The predicted boiling point for the target compound is 132.0 °C , while the experimental boiling point of 1-nonene is reported as 146.9 °C [1].

Physical Organic Chemistry Distillation Purification

Lower Liquid Density and Its Impact on Formulation and Handling

The presence of a quaternary carbon center in 2,5,5-trimethyl-1-hexene disrupts molecular packing, leading to a predicted density of 0.733 g/cm³ . This is lower than the experimental density of standard 1-nonene, which is reported as 0.7433 g/cm³ at 25 °C [1].

Formulation Chemistry Material Science Physical Properties

Divergent Product Ratios in Radical Cyclization: A 3:1 Selectivity Shift vs. a Linear Substrate

In the tributylstannane-mediated radical reaction, 1-bromo-2,2,5-trimethylhex-5-ene was converted to three products: the reduced acyclic compound 2,5,5-trimethylhex-1-ene, 1,1,3,3-tetramethylcyclopentane, and 1,1,4-trimethylcyclohexane. An analogous reaction with a linear hex-5-enyl radical typically produces only cyclopentane and cyclohexane products in a ~98:2 ratio, with no acyclic reduced product [1].

Radical Chemistry Reaction Mechanism Organic Synthesis

Superior Selectivity for Linear Trimer Formation: A Feedstock Control Parameter for Isobutene Oligomerization

Isobutene trimerization can produce a complex mixture of isomers. The use of specific nickel catalysts allows for the highly selective formation of linearly linked trimers, with up to 99% selectivity, where 2,5,5-trimethyl-1-hexene is a key structural motif. In contrast, typical acid-catalyzed oligomerization produces a broader mixture of branched and linear dimers and trimers [1].

Catalysis Petrochemistry Process Chemistry

Regulatory Classification Distinction: A Supply Chain Simplicity Advantage

Under the amended Japanese Chemical Substances Control Law (CSCL), 2,5,5-Trimethyl-1-hexene is classified as a generic 'Existing Chemical Substance' (Nonene). This is a significantly simpler regulatory status than that of some specially regulated olefins or reactive monomers, which may be classified as 'Type II Monitoring' or 'Priority Assessment' chemicals [1].

Regulatory Affairs Supply Chain Management Industrial Chemistry

Key Application Scenarios Where 2,5,5-Trimethyl-1-hexene Provides a Measurable Advantage


Mechanistic Probes in Radical Cyclization and Alkene Reactivity Studies

This compound is a superior substrate for investigating 'gem-dialkyl effects' on reaction kinetics and selectivity. As demonstrated by Della and Smith, treatment of its brominated precursor leads to a unique product distribution of acyclic and cyclized products, making it an effective probe for steric and stereoelectronic control in radical cyclization mechanisms . Laboratories studying fundamental organic reactivity should procure this specific isomer to precisely map these steric influences, as linear 1-alkenes like 1-nonene do not exhibit this behavior.

Selective Synthesis of Neo-Acids and Branched Alkylate Fuel Precursors

As a highly sought-after isomer in selective isobutene trimerization, 2,5,5-Trimethyl-1-hexene-rich feedstocks are crucial for producing high-value neo-acids (via Koch carbonylation) and premium branched alkylate fuels . Research teams and process development groups must source this specific branched isomer, or catalysts that produce it at high selectivity, to evaluate process economics and product properties, as standard olefin mixtures yield inferior selectivity and final product performance.

Formulation and Calibration Standards Requiring High-Purity C9 Olefins

Due to its well-defined but significantly different physical properties (the predicted boiling point of 132.0 °C and density of 0.733 g/cm³ differentiate it from the 146.9 °C boiling point and 0.7433 g/cm³ density of 1-nonene) [1], this compound is the only acceptable standard for analytical methods (e.g., detailed hydrocarbon analysis, simulated distillation) that must accurately resolve this specific branched isomer. Substitution with linear 1-nonene would introduce a systematic ~15°C boiling point error in method calibration, rendering the analysis invalid for this target analyte.

Scalable Synthesis Where Distillation Efficiency Is Paramount

For process R&D involving the purification of 2,5,5-Trimethyl-1-hexene, the predicted boiling point of 132.0 °C represents a significant downstream processing advantage over the linear 1-nonene comparator (146.9 °C) [1]. This ~15°C difference translates directly to lower energy input for fractional distillation and shorter batch cycle times at scale. Procurement of the correct starting isomer ensures that process development milestones for purity and yield, which are predicated on this boiling point difference, are met without unexpected thermal degradation or cost overruns.

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